N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine
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Overview
Description
N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine is a chemical compound that features a cyclohexene ring substituted with a morpholinoethyl group and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine typically involves the reaction of cyclohex-3-enamine with N-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
- N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride
- N-Hydroxysuccinimide
Uniqueness
N-Methyl-N-(2-morpholinoethyl)cyclohex-3-enamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring with a morpholinoethyl group and an N-methyl group sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H24N2O |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
N-methyl-N-(2-morpholin-4-ylethyl)cyclohex-3-en-1-amine |
InChI |
InChI=1S/C13H24N2O/c1-14(13-5-3-2-4-6-13)7-8-15-9-11-16-12-10-15/h2-3,13H,4-12H2,1H3 |
InChI Key |
JDBKAGZMJBIBTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCOCC1)C2CCC=CC2 |
Origin of Product |
United States |
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